molecular formula C13H25N3O4 B2708058 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea CAS No. 1795822-64-8

3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea

Cat. No. B2708058
CAS RN: 1795822-64-8
M. Wt: 287.36
InChI Key: GOJHBQSIFNCUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "MEAU" and is known for its unique structure and properties.

Scientific Research Applications

MEAU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is its potential use as a therapeutic agent for the treatment of cancer. MEAU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that MEAU exerts its anticancer effects by inhibiting the activity of specific enzymes that are involved in cell division and proliferation.
MEAU has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MEAU has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of MEAU is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell division and proliferation. MEAU has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, MEAU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MEAU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cell division and proliferation, as well as to have neuroprotective and anti-inflammatory effects. Additionally, MEAU has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of MEAU is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, MEAU has a relatively low toxicity profile and is safe for use in laboratory experiments. However, MEAU also has some limitations, including its low solubility in water and its relatively complex synthesis process.

Future Directions

There are several future directions for research on MEAU. One area of research is the development of more efficient synthesis methods for MEAU, which could increase its availability for use in laboratory experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of MEAU and its potential applications in the treatment of various diseases. Finally, there is a need for more comprehensive toxicity studies to determine the safety of MEAU for use in humans.

Synthesis Methods

MEAU can be synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of piperidine with 2-(2-methoxyethoxy)acetyl chloride to form 1-[2-(2-methoxyethoxy)acetyl]piperidine. This intermediate product is then treated with dimethylamine and cyanogen bromide to form 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea. The overall yield of this process is approximately 50%.

properties

IUPAC Name

3-[1-[2-(2-methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-15(2)13(18)14-11-4-6-16(7-5-11)12(17)10-20-9-8-19-3/h11H,4-10H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJHBQSIFNCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.